MG-132 MG-132 N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal is a tripeptide that is L-leucyl-L-leucyl-L-leucine in which the C-terminal carboxy group has been reduced to the corresponding aldehyde and the N-terminal amino group is protected as its benzyloxycarbonyl derivative. It has a role as a proteasome inhibitor. It is a tripeptide, an amino aldehyde and a carbamate ester.
Z-Leu-leu-leu-al is a natural product found in Tricholoma pardinum, Glycyrrhiza glabra, and Glycyrrhiza inflata with data available.
Brand Name: Vulcanchem
CAS No.: 133407-82-6
VCID: VC0548399
InChI: InChI=1S/C26H41N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,17-19,21-23H,12-14,16H2,1-6H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22-,23-/m0/s1
SMILES: CC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C26H41N3O5
Molecular Weight: 475.6 g/mol

MG-132

CAS No.: 133407-82-6

Cat. No.: VC0548399

Molecular Formula: C26H41N3O5

Molecular Weight: 475.6 g/mol

Purity: >98%

* For research use only. Not for human or veterinary use.

MG-132 - 133407-82-6

CAS No. 133407-82-6
Molecular Formula C26H41N3O5
Molecular Weight 475.6 g/mol
IUPAC Name benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Standard InChI InChI=1S/C26H41N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,17-19,21-23H,12-14,16H2,1-6H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22-,23-/m0/s1
Standard InChI Key TZYWCYJVHRLUCT-VABKMULXSA-N
Isomeric SMILES CC(C)C[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1
SMILES CC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
Appearance Solid powder

Chemical and Pharmacological Profile of MG-132

Structural and Physicochemical Properties

MG-132 (CAS No. 133407-82-6) is a tripeptide aldehyde with the molecular formula C₂₆H₄₁N₃O₅ and a molecular weight of 475.62 g/mol . Its structure features a benzyloxycarbonyl (Z) group at the N-terminus and a leucinal residue at the C-terminus, enabling cell permeability and proteasome binding. Key properties include:

PropertyValue
Melting Point80–84°C (decomposes)
Boiling Point682.0±55.0 °C (predicted)
Density1.073 g/cm³
SolubilityDMSO, ethanol, methanol, water
StabilityStable at -20°C for 2 years

Source:

Molecular Mechanisms of Action

Proteasome Inhibition

MG-132 selectively blocks the chymotrypsin-like activity of the 26S proteasome, preventing the degradation of polyubiquitinated proteins . This inhibition stabilizes regulatory proteins such as:

  • IκBα: Suppresses NF-κB activation by retaining it in the cytoplasm .

  • Cyclins and CDK inhibitors: Alters cell cycle progression (e.g., G2/M arrest) .

  • Pro-apoptotic factors: Elevates Bax, Noxa, and caspase levels while downregulating Bcl-2 and XIAP .

Induction of Apoptosis

MG-132 triggers apoptosis through multiple pathways:

  • Mitochondrial dysfunction: Depolarizes mitochondrial membranes, releasing cytochrome c and activating caspase-9/-3 .

  • Oxidative stress: Generates reactive oxygen species (ROS), exacerbating DNA damage and PARP cleavage .

  • Kinase modulation: Suppresses Akt survival signaling and activates stress kinases (JNK, p38) .

Anticancer Applications

Osteosarcoma

In U2OS osteosarcoma cells, MG-132 (10–20 μM) induces caspase-3/-7/-9 activation and PARP cleavage, reducing viability by 60–80% . Concurrent upregulation of FOXO3 enhances apoptosis, while inhibition of JNK or p38 attenuates cell death .

Oral Squamous Cell Carcinoma (OSCC)

MG-132 synergizes with cisplatin (CDDP) in CAL27 cells, amplifying ROS generation and DNA damage. Co-treatment reduces cell viability by 40% compared to monotherapy and activates p53-mediated apoptosis . Similar synergy is observed with TRAIL agonists, promoting Bid/Bik stabilization .

Esophageal Squamous Cell Carcinoma (ESCC)

In EC9706 xenografts, MG-132 (10 mg/kg) suppresses tumor growth by 65% over 25 days. It potentiates cisplatin-induced apoptosis via NF-κB downregulation and caspase-8 activation .

Neurobiological Effects

Neuronal Differentiation and Toxicity

MG-132 induces neurite outgrowth in PC12 cells within 24 hours but causes apoptosis upon prolonged exposure (72 hours). This biphasic effect correlates with declining Akt phosphorylation and sustained JNK/p38 activation .

Neural Stem Cell (NSC) Modulation

Renal Protection in Diabetic Nephropathy

MG-132 (1 μM) mitigates renal fibrosis in diabetic models by suppressing α-SMA expression and glomerulosclerosis. It inhibits Akt/mTOR signaling, reducing inflammation and ECM accumulation .

Controversial Findings and Limitations

Context-Dependent Radioprotection

In hypoxic SiHa cervical cancer cells, MG-132 fails to sensitize tumors to radiation and instead enhances survival after reoxygenation . This contrasts with its pro-apoptotic effects in oxygenated environments.

Toxicity Concerns

  • Neurotoxicity: Prolonged exposure induces caspase-3 activation in glioblastoma (U138MG) and NSC models .

  • Off-target effects: Inhibits calpain and lysosomal proteases at micromolar concentrations .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :